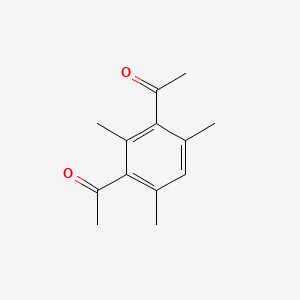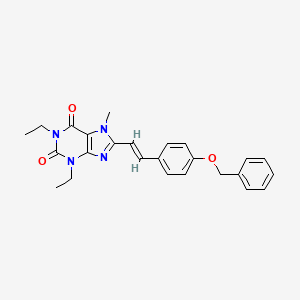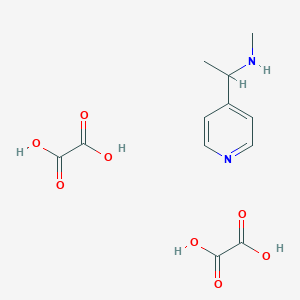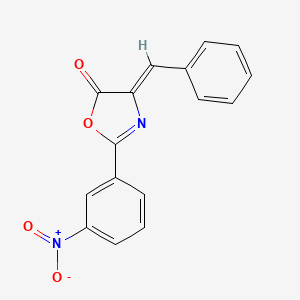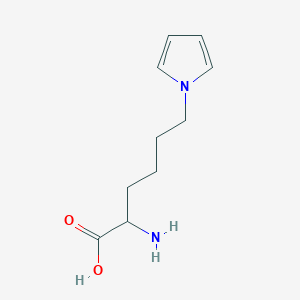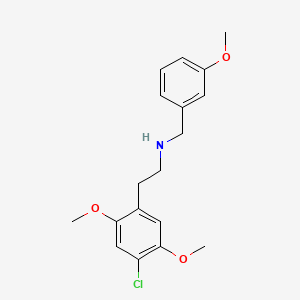
MC-Gly-Gly-Phe
Vue d'ensemble
Description
MC-Gly-Gly-Phe is a cleavable linker used for antibody-drug conjugates (ADCs) . It is reactive with thiol moieties and is used in the synthesis of ADCs .
Synthesis Analysis
The synthesis of this compound involves the use of chemical methods that enable the efficient assembly of the ADC from its three components and the controlled release of the drug payload . The pendant hydroxyl and amino groups were obvious attachment points to vectorize the payloads using enzyme-cleavable Gly-Gly-Phe-Gly tetrapeptide linkers .Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O7 . Its exact mass is 472.20 and its molecular weight is 472.498 .Chemical Reactions Analysis
This compound is used in the bioconjugation to an anti-HER2 antibody . The tetrapeptide Gly-Gly-Phe-Gly displays all the characteristics of a stable and potent cleavable ADC linker .Applications De Recherche Scientifique
Conjugués Anticorps-Médicaments (CAM)
Les CAM sont une classe d'agents thérapeutiques conçus pour cibler des cellules spécifiques, telles que les cellules cancéreuses . Le tétrapeptide « MC-Gly-Gly-Phe » est utilisé comme un lieur pour attacher le médicament cytotoxique à l'anticorps . Ce système de distribution ciblée permet la distribution directe du médicament aux cellules cancéreuses, réduisant ainsi l'impact sur les cellules saines .
Lieur clivable par protéase
Le tétrapeptide « this compound » est un lieur clivable par protéase . Cela signifie qu'il peut être clivé par des protéases, des enzymes qui décomposent les protéines et les peptides. Cette propriété est cruciale dans les CAM car elle permet la libération du médicament une fois que le CAM s'est lié à la cellule cible .
Chimiothérapie ciblée
L'utilisation de « this compound » dans les CAM représente une forme de chimiothérapie ciblée . En délivrant le médicament directement aux cellules cancéreuses, il peut augmenter l'efficacité du traitement et réduire les effets secondaires par rapport à la chimiothérapie traditionnelle .
Traitement des tumeurs solides
Les CAM utilisant « this compound » ont été utilisés dans le traitement de plusieurs tumeurs solides à un stade avancé . La nature ciblée de ces traitements permet un traitement plus efficace de ces tumeurs .
Traitement du cancer à un stade précoce
Il existe un potentiel pour l'utilisation de CAM avec « this compound » dans le traitement des cancers à un stade précoce . Cela pourrait fournir une option de traitement plus efficace pour les patients atteints d'une maladie à un stade précoce .
Mécanisme D'action
Target of Action
MC-Gly-Gly-Phe is a tetrapeptide that is primarily used as a protease cleavable linker in the generation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to tumor-associated antigens . These antibodies play a crucial role in delivering the cytotoxic drug to the disease site, thereby improving the efficacy of the therapy and reducing its off-target toxicity .
Mode of Action
The mode of action of this compound involves its interaction with the antibodies of the ADCs. The MC part of the compound is reactive with thiol moieties . This allows the compound to link the antibody to the cytotoxic drug, forming an ADC . The compound is cleaved by proteases at the disease site, releasing the cytotoxic drug .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the action of ADCs. The downstream effects include the death of the disease cells due to the action of the cytotoxic drug .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADCs it forms. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are influenced by the characteristics of the antibody and the cytotoxic drug it is linked to . The bioavailability of the compound is also dependent on these factors .
Result of Action
The result of the action of this compound is the targeted delivery of the cytotoxic drug to the disease cells . This leads to the death of the disease cells, thereby treating the disease .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of proteases at the disease site, which are required for the cleavage of the compound . Other factors such as the pH and temperature of the environment could also potentially influence the action of the compound .
Orientations Futures
The use of MC-Gly-Gly-Phe and similar linkers in the development of ADCs is a promising area of research. The development of novel organic synthesis can solve the problems of traditional linker technology . The review shall introduce and analyze the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .
Analyse Biochimique
Biochemical Properties
MC-Gly-Gly-Phe interacts with various enzymes, proteins, and other biomolecules. It is reactive with thiol moieties . The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to act as a linker in the creation of antibody-drug conjugates .
Cellular Effects
This compound influences cell function by acting as a linker in antibody-drug conjugates . These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target effects . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific drug that is conjugated to the antibody via this compound.
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a linker in antibody-drug conjugates . It enables the targeted delivery of cytotoxic drugs to cancer cells. The drug exerts its effects at the molecular level, which can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in the formation of antibody-drug conjugates
Dosage Effects in Animal Models
The dosage effects of antibody-drug conjugates, which utilize this compound as a linker, are a focus of many preclinical studies .
Metabolic Pathways
It is known that this compound is a component of antibody-drug conjugates, which are metabolized in the body through complex processes involving multiple enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into antibody-drug conjugates . These conjugates are designed to bind specifically to antigens on the surface of cancer cells, allowing for targeted delivery of the conjugated drug .
Subcellular Localization
The subcellular localization of this compound is determined by its incorporation into antibody-drug conjugates . These conjugates are designed to bind to specific antigens on the cell surface, leading to internalization and subsequent release of the drug within the cell .
Propriétés
IUPAC Name |
(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPAFLSJIPUCL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130594 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-15-9 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B1652648.png)
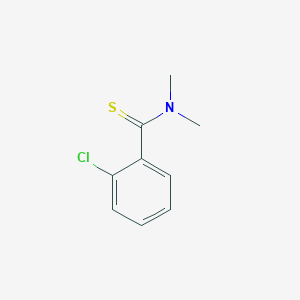
![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B1652650.png)
![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)
